(+)-Tetrabenazine
概要
説明
(3R,11bR)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a 9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one in which both stereocentres have R configuration. It is an enantiomer of a (3S,11bS)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one.
科学的研究の応用
1. Treatment of Hyperkinetic Movement DisordersTetrabenazine has been recognized for its effectiveness in ameliorating a variety of hyperkinetic movement disorders. Studies have
Scientific Research Applications of (+)-Tetrabenazine
1. Treatment of Hyperkinetic Movement Disorders
Tetrabenazine has been recognized for its effectiveness in ameliorating a variety of hyperkinetic movement disorders. Studies have shown its positive impact on conditions like tardive dyskinesia, Meige disease, and other dystonias. For instance, a double-blind crossover trial reported improvement in patients with hyperkinetic movement disorders such as tardive dyskinesia and dystonia when treated with tetrabenazine (Jankovic, 1982).
2. Antichorea Therapy in Huntington Disease
Tetrabenazine has been extensively studied for its application in Huntington's disease, specifically for chorea management. A randomized controlled trial highlighted its efficacy in reducing chorea severity in Huntington disease patients, showing a significant reduction in chorea score compared to placebo (Savani & Login, 2007).
3. Role in Pediatric Hyperkinetic Disorders
The use of tetrabenazine in pediatric cases, particularly for managing hyperkinetic movement disorders, has been reported. For example, its efficacy in reducing the severity of movement disorders in children refractory to other medications has been documented (Jain, Greene, & Frucht, 2006).
4. Synthesis and Derivative Development
Research into the synthesis of tetrabenazine and its derivatives, such as valbenazine and deutetrabenazine, has been pursued for enhanced efficiency and selectivity. These efforts have led to advancements in prodrug design and metabolite drug discovery (Paek, 2020).
5. Role in Treatment of Other Dyskinesias
Beyond Huntington's disease, tetrabenazine has shown potential in treating various other dyskinesias, such as tardive dyskinesia, tics, and Tourette's syndrome. Its dopamine-depleting action makes it an effective therapeutic option in these conditions (Jankovic & Orman, 1988).
作用機序
Target of Action
The primary target of (+)-Tetrabenazine is the vesicular monoamine transporter 2 (VMAT2) in the brain. VMAT2 is an integral membrane protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .
Mode of Action
This compound acts as a potent inhibitor of VMAT2. It binds to the transporter, preventing the uptake of monoamine neurotransmitters into the synaptic vesicles. This results in a decrease in the release of these neurotransmitters into the synapse .
Biochemical Pathways
The inhibition of VMAT2 by this compound affects several biochemical pathways. Primarily, it disrupts monoaminergic neurotransmission, as the availability of monoamine neurotransmitters such as dopamine and serotonin in the synaptic cleft is reduced. This can lead to various downstream effects, depending on the specific neurotransmitter pathways involved .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed from the gastrointestinal tract. It is widely distributed throughout the body, particularly in the brain where it exerts its effects. This compound is extensively metabolized in the liver, primarily through the CYP2D6 enzyme pathway. The metabolites are then excreted in the urine .
Result of Action
The molecular effect of this compound is the reduction of monoamine neurotransmitter levels in the synaptic cleft. This leads to decreased neurotransmission in monoaminergic pathways. At the cellular level, this can result in changes in neuronal activity and communication. The exact effects can vary depending on the specific neurons and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the drug’s stability and absorption. Individual patient factors, such as age, sex, genetic makeup, and the presence of certain diseases, can also influence how the drug is metabolized and excreted, thereby affecting its efficacy .
特性
IUPAC Name |
(3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-GDBMZVCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117156 | |
Record name | (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026016-83-0 | |
Record name | (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026016-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabenazine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRABENAZINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69ENL3U6BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。